![molecular formula C12H7N3O4 B1619585 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-diona CAS No. 52083-01-9](/img/structure/B1619585.png)

2-Amino-6-nitro-benzo[de]isoquinoline-1,3-diona

Descripción general

Descripción

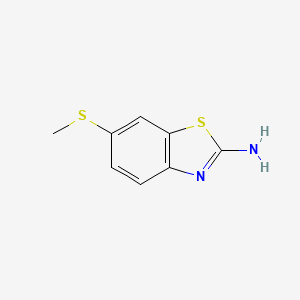

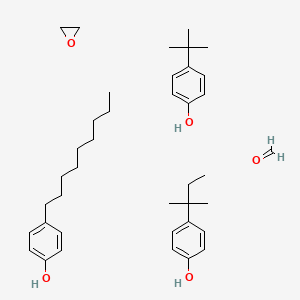

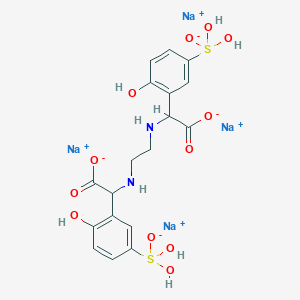

“2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione” is a chemical compound with the molecular formula C12H7N3O4 and a molecular weight of 257.20 . It belongs to the class of organic compounds known as isoquinolones and derivatives, which are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .

Synthesis Analysis

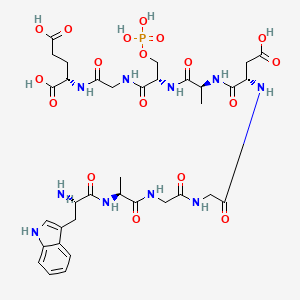

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular structure of this compound is based on the isoquinoline moiety, which is a type of nitrogen-containing heterocycle . The compound also contains nitro and amino functional groups .Chemical Reactions Analysis

The compound has been used in the synthesis of new chemosensor systems . The free amino groups in the compound can be further functionalized to form imines, amines, thioureas, and hydrazones .Physical and Chemical Properties Analysis

The compound has a molecular weight of 257.20 and a molecular formula of C12H7N3O4 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación

Sistemas de Quemosensores

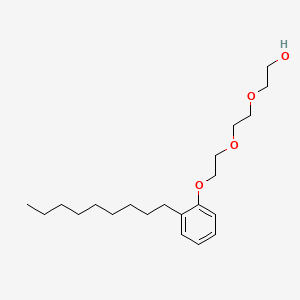

Se sintetizaron nuevos derivados del sistema benzo[de]isoquinoline-1,3-diona que contienen un grupo amino mediante la reacción de 2-bencil-6-bromobenzo[de]isoquinoline-1,3-diona con etilendiamina e hidracina . La funcionalización adicional de los grupos amino libres conduce a iminas, aminas, tioureas e hidrazonas . Algunos compuestos exhiben una alta selectividad de quimiosensor en la determinación de aniones .

Azaacenos asimétricos

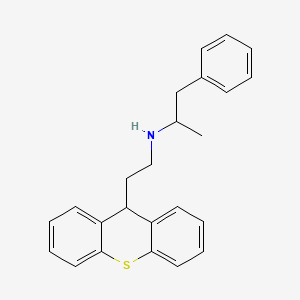

Se diseñaron y sintetizaron tres nuevos azaacenos asimétricos condensados de benzo[de]isoquinoline-1,3-diona (BQD), BQD-TZ, BQD-AP y BQD-PA, con diferentes grupos terminales de 1,2,5-tiadiazol, acenaftileno y fenantreno . Estas moléculas tienen altos valores de afinidad electrónica, como lo confirman las mediciones de voltametría cíclica .

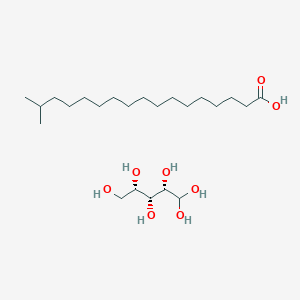

Sistemas de fotoiniciación

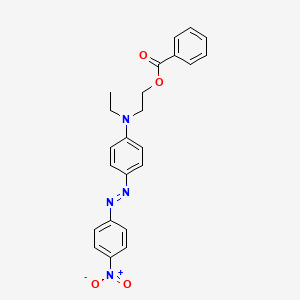

Se han preparado cuatro derivados diferentes de 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diona (NDN) que llevan sustituyentes nitro o amino y se han incorporado a sistemas de fotoiniciación junto con una sal de yodo, N-vinilcarbazol, una amina o 2,4,6-tris(triclorometil)-1,3,5-triazina .

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the available resources, it’s worth noting that similar compounds have been used in the creation of chemosensor systems . These systems often work through effects like photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) .

Análisis Bioquímico

Biochemical Properties

New derivatives of the 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .

Molecular Mechanism

It is known that the principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect

Propiedades

IUPAC Name |

2-amino-6-nitrobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c13-14-11(16)7-3-1-2-6-9(15(18)19)5-4-8(10(6)7)12(14)17/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHRHUZMJQITPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353705 | |

| Record name | 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52083-01-9 | |

| Record name | 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N,N-bis[(2-hydroxy-5-sulfophenyl)methyl]-, trisodium salt](/img/structure/B1619506.png)